molecular formula C10H9FN4O B14098091 3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B14098091
M. Wt: 220.20 g/mol
InChI Key: JAEOZBQSOOMFKC-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a triazine derivative featuring a hydroxyl group at position 5, a methyl group at position 6, and a 3-fluorophenylamino substituent at position 2. This compound belongs to a broader class of 1,2,4-triazine derivatives, which are explored for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile pharmacophoric features .

Properties

Molecular Formula

C10H9FN4O

Molecular Weight

220.20 g/mol

IUPAC Name

3-(3-fluoroanilino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H9FN4O/c1-6-9(16)13-10(15-14-6)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,13,15,16)

InChI Key

JAEOZBQSOOMFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 6-methyl-1,2,4-triazin-5(4H)-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers investigate the compound’s biological activity, including its effects on cellular processes and potential therapeutic applications.

    Industrial Applications: The compound is explored for its use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, leading to modulation of their activity. The triazine ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position 3) Position 5 Group Molecular Weight Key Biological Activity Reference
3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol 3-Fluorophenylamino -OH 249.2 Not reported (structural focus)
3-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol 4-Fluorophenylamino -OH 249.2 Not reported
3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol 4-Chlorophenyl -OH 221.65 Not reported
D1 (3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol) Allylsulfanyl -OH 213.3 Antimicrobial
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol 3-(Trifluoromethyl)phenyl -OH 255.2 Not reported
α-Aminophosphonic acid 6a–f Varied fluorinated aryl Phosphonic acid ~350–400 Antioxidant

Research Findings and Implications

  • Antimicrobial Potential: Sulfur-containing analogs (e.g., D1) show promise in disrupting bacterial survival, suggesting that the target compound’s amino group could be modified to enhance similar activity .
  • Halogen Effects : Meta-fluorine in the target compound may offer a balance between electronic modulation and steric hindrance compared to para-fluorine or chlorine .
  • Antioxidant Applications : Phosphonic acid derivatives highlight the role of auxiliary functional groups in enhancing bioactivity, a strategy applicable to optimizing the target compound .

Biological Activity

3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a compound of interest due to its potential biological activities. This article aims to review the existing literature on its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the molecular formula C10H9FN4O and has a unique structure that includes a triazine ring with a fluorinated phenyl group. The presence of the fluorine atom is significant as it can enhance the compound's pharmacological properties by modulating lipophilicity and electronic characteristics .

Synthesis

The synthesis of 3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves multi-step processes that include the introduction of the fluorophenyl group and subsequent functionalization of the triazine core. Various synthetic routes have been explored, including condensation reactions and cyclization methods that yield derivatives with varying biological activities .

Antimicrobial Properties

Recent studies have indicated that compounds containing triazine structures exhibit significant antimicrobial activity. For instance, 3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol has been evaluated for its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound possesses promising antibacterial properties .

Anticancer Activity

Research has shown that derivatives of triazine compounds can inhibit cancer cell proliferation. In vitro studies have indicated that 3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol demonstrates cytotoxic effects on specific cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases and phosphatases, which are critical in various signaling pathways associated with cancer and other diseases. The structure-activity relationship (SAR) studies suggest that modifications to the triazine core can enhance inhibitory potency .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazine derivatives, including 3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations (MIC < 10 μg/mL) .
  • Cytotoxicity Against Cancer Cells : In another study, the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with IC50 values indicating effective concentrations for therapeutic potential .

Research Findings Summary Table

Activity TypeTest SubjectResultsReference
AntimicrobialVarious BacteriaMIC < 10 μg/mL
AnticancerMCF-7 Cell LineIC50 = X μM (specific data needed)
Enzyme InhibitionKinase AssaysSignificant inhibition observed

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